molecular formula C11H12N2O3 B2748612 N-[(4-Methoxy-2-oxo-1H-pyridin-3-yl)methyl]but-2-ynamide CAS No. 2411227-84-2

N-[(4-Methoxy-2-oxo-1H-pyridin-3-yl)methyl]but-2-ynamide

Cat. No. B2748612
M. Wt: 220.228
InChI Key: HZSDSLAWJUGKKF-UHFFFAOYSA-N
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Description

The compound “N-[(4-Methoxy-2-oxo-1H-pyridin-3-yl)methyl]but-2-ynamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a methoxy group at the 4-position and a but-2-ynamide group at the 3-position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the methoxy group, and the attachment of the but-2-ynamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, which contributes to its aromaticity. The methoxy group at the 4-position would add electron-donating characteristics, while the but-2-ynamide group at the 3-position would introduce additional functionality .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the but-2-ynamide group could participate in various reactions involving the carbonyl group and the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the pyridine ring might contribute to its stability and aromaticity, while the but-2-ynamide group could affect its polarity and reactivity .

Future Directions

The study of pyridine derivatives is a vibrant field in medicinal chemistry, and this compound could be of interest for future research. Its unique structure might offer opportunities for the development of new drugs or materials .

properties

IUPAC Name

N-[(4-methoxy-2-oxo-1H-pyridin-3-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-4-10(14)13-7-8-9(16-2)5-6-12-11(8)15/h5-6H,7H2,1-2H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSDSLAWJUGKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=C(C=CNC1=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Methoxy-2-oxo-1H-pyridin-3-yl)methyl]but-2-ynamide

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